4-(4-methoxyphenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQROVAMZYXDXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396484 | |
| Record name | 4-(4-methoxyphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35512-31-3 | |
| Record name | 4-(4-methoxyphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Functionalization and Derivatization Strategies
The strategic modification of the 4-(4-methoxyphenyl)-1H-imidazole core is crucial for developing new molecular entities with tailored properties. Advanced methodologies now allow for precise functionalization at various positions of the imidazole (B134444) ring.
Regioselective Arylation of C-H Bonds
Direct C-H arylation has emerged as a powerful tool for forging carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. In the context of N-unprotected this compound, palladium-catalyzed direct C-2 arylation with aryl bromides and iodides has been achieved with high selectivity. nih.gov This reaction proceeds under base-free and ligandless conditions, mediated by CuI, to yield 2,4-diaryl-1H-imidazoles. nih.gov Notably, no N-arylation byproducts are observed, highlighting the reaction's high regioselectivity. nih.gov
To overcome the challenge of arylating the less reactive C-4 position, a "SEM-switch" strategy has been developed. This involves the transposition of the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group from the N-1 to the N-3 position, which activates the C-4 position for subsequent arylation. nih.gov This method enables the synthesis of 4-arylimidazoles and allows for sequential C4–C5-arylation, providing access to complex, poly-arylated imidazole structures. nih.gov
N-Alkylation and N-Arylation Strategies
The functionalization of the nitrogen atoms in the imidazole ring is a common strategy to modulate the compound's physicochemical and biological properties. Regioselective N-alkylation of 4(5)-arylimidazoles, which can be challenging, has been effectively addressed using the SEM-group. The SEM-group can be used to direct alkylation to the desired nitrogen atom, followed by its removal to afford 1-alkyl-4-arylimidazoles. nih.gov For instance, N-alkylation of a SEM-protected imidazole with benzyl (B1604629) bromide and subsequent deprotection yields 1-benzyl-4-phenylimidazole in high yield. nih.gov
N-arylation of the imidazole core can be achieved through various copper-catalyzed methods. organic-chemistry.org For example, the reaction of imidazole with 4-iodoanisole (B42571) in the presence of cesium carbonate and a copper(II) catalyst can produce 1-(4-methoxyphenyl)-1H-imidazole in a 99% isolated yield. nih.gov Other methods include using arylboronic acids with heterogeneous copper(I) oxide or copper-exchanged fluorapatite (B74983) as catalysts. organic-chemistry.org
Synthesis of Imidazole-Based Conjugates
The versatile nature of the imidazole scaffold allows for its incorporation into larger, more complex molecules, or conjugates, to impart specific functions. For instance, imidazole derivatives can be linked to other molecules to create fluorescent probes or materials with specific charge transport properties. One study reported the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which demonstrated fluorescence and potential as a hole transporter material. nih.gov Imidazole-based compounds have also been conjugated to DNA sequences to study their interactions and potential therapeutic applications. mdpi.com
Green Chemistry Principles in Imidazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the synthesis of imidazole derivatives, these principles are increasingly being applied through the development of novel catalysts and the use of environmentally benign reaction media.
Catalyst Systems (e.g., Polymer-Supported, Nano-catalysts)
The use of recoverable and reusable catalysts is a key aspect of green chemistry. youtube.com
Polymer-Supported Catalysts: Polymeric catalysts offer advantages such as easy separation from the reaction mixture and potential for recycling. univ-ovidius.roias.ac.in For example, a crosslinked poly(AMPS-co-AA) has been used as a novel, reusable catalyst for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles, demonstrating high yields and shorter reaction times. ias.ac.in Polystyrene-supported zinc/imidazole catalysts have also been developed for transesterification reactions and can be recovered and reused multiple times without significant loss of activity. thieme-connect.com
Nano-catalysts: Nanoparticles often exhibit high catalytic activity due to their large surface-area-to-volume ratio. Various nano-catalysts have been employed for imidazole synthesis. tandfonline.comrsc.orgnih.gov Magnetically separable nanocatalysts, such as those based on iron oxide, are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet. tandfonline.comrsc.org For example, Fe3O4@PVA superparamagnetic nano-catalysts have been used for the synthesis of trisubstituted-NH-imidazoles and can be recycled up to ten times. rsc.org Other examples include ZnO, Co3O4, and Cr2O3 nanoparticles which have all been shown to be effective catalysts for the synthesis of imidazole derivatives. nih.govnih.govresearchgate.net
Table 1: Examples of Polymer-Supported and Nano-catalysts in Imidazole Synthesis
| Catalyst Type | Specific Catalyst | Application | Key Advantages | References |
| Polymer-Supported | Crosslinked poly(AMPS-co-AA) | Synthesis of 2,4,5-trisubstituted imidazoles | Solvent-free, reusable, high yields | ias.ac.in |
| Polymer-Supported | Polystyrene-supported Zinc/Imidazole | Transesterification reactions | Recyclable, easy separation | thieme-connect.com |
| Nano-catalyst | Fe3O4@PVA | Synthesis of trisubstituted-NH-imidazoles | Magnetically separable, reusable (up to 10 times) | rsc.org |
| Nano-catalyst | ZnO nanoparticles | Synthesis of imidazole derivatives | Recyclable, effective in water | nih.gov |
| Nano-catalyst | Co3O4 nanoparticles | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Reusable (up to 5 times), high yields | nih.gov |
| Nano-catalyst | Cr2O3 nanoparticles | Synthesis of polysubstituted imidazoles | Reusable, efficient under microwave irradiation | researchgate.net |
Solvent-Free or Aqueous Reaction Conditions
Replacing volatile organic solvents with water or eliminating solvents altogether is a major goal of green chemistry.
Solvent-Free Conditions: Many modern syntheses of imidazole derivatives are now conducted under solvent-free conditions, often facilitated by catalysts. ias.ac.in These reactions are typically heated and can provide high yields of the desired products with simplified work-up procedures. ias.ac.in For instance, the synthesis of 2,4,5-trisubstituted-1H-imidazoles has been achieved under solvent-free conditions using TiO2 as a catalyst. researchgate.net
Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of imidazole derivatives has been successfully carried out in water, often at room temperature, using catalysts like ZnO nanoparticles. nih.gov Microwave-assisted synthesis in water has also been reported, using Cr2O3 nanoparticles as a catalyst, leading to excellent yields in short reaction times. researchgate.net
Table 2: Green Reaction Conditions for Imidazole Synthesis
| Condition | Catalyst | Reactants | Product | Key Advantages | References |
| Solvent-Free | poly(AMPS-co-AA) | Benzil/benzoin (B196080), aldehyde, ammonium (B1175870) acetate (B1210297) | 2,4,5-trisubstituted imidazoles | High yields, short reaction times, reusable catalyst | ias.ac.in |
| Solvent-Free | TiO2 | Benzil, aldehydes, ammonium acetate | 2,4,5-trisubstituted-1H-imidazoles | Eco-friendly, efficient | researchgate.net |
| Aqueous | ZnO nanoparticles | Trichloroacetonitrile, amides, alkyl bromides, amino acids | Imidazole derivatives | Room temperature, recyclable catalyst | nih.gov |
| Aqueous (Microwave) | Cr2O3 nanoparticles | Aromatic aldehydes, ammonium acetate, benzil | Polysubstituted imidazoles | Short reaction times, excellent yields | researchgate.net |
Advanced Spectroscopic and Crystallographic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(4-methoxyphenyl)-1H-imidazole, providing detailed information about the chemical environment of each proton and carbon atom.
¹H and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment of this compound. Analysis in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals characteristic chemical shifts for each unique nucleus within the molecule.
In a typical ¹H NMR spectrum in CDCl₃, the protons of the imidazole (B134444) ring appear as distinct singlets. rsc.org The proton at the C2 position is generally the most deshielded due to the influence of the two adjacent nitrogen atoms. The protons of the 4-methoxyphenyl (B3050149) group exhibit a characteristic AA'BB' system, with two doublets corresponding to the ortho and meta protons relative to the methoxy (B1213986) group. The methoxy group itself gives rise to a sharp singlet. rsc.org
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The carbons of the imidazole ring appear in the aromatic region, with the C2 carbon being the most downfield. The carbons of the phenyl ring are also resolved, with the carbon attached to the oxygen of the methoxy group showing a characteristic downfield shift. The methoxy carbon appears as a sharp signal in the aliphatic region. rsc.org
¹H NMR Spectral Data for this compound in CDCl₃
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 (imidazole) | 8.63 | s | - |
| H-5 (imidazole) | 8.11 | s | - |
| H-2', H-6' (phenyl) | 7.59 | d | 8.8 |
| H-3', H-5' (phenyl) | 7.01 | d | 9.2 |
| -OCH₃ | 3.86 | s | - |
Data sourced from a 400 MHz spectrometer. rsc.org
¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ) in ppm |
|---|---|
| C-4' (phenyl) | 159.7 |
| C-2 (imidazole) | 151.9 |
| C-4 (imidazole) | 140.8 |
| C-1' (phenyl) | 130.4 |
| C-2', C-6' (phenyl) | 122.0 |
| C-3', C-5' (phenyl) | 115.0 |
| -OCH₃ | 55.8 |
Data sourced from a 100 MHz spectrometer. rsc.org
Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HMQC, HMBC)
To unequivocally assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this would primarily show correlations between the adjacent ortho and meta protons on the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the correlation between a proton and the carbon to which it is directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
Analysis of Tautomeric Forms
The imidazole ring can exist in two tautomeric forms: the 1H-tautomer and the 3H-tautomer. In solution, there can be a rapid equilibrium between these two forms. NMR spectroscopy is a powerful tool to study this phenomenon. researchgate.net
The specific tautomer present can be influenced by factors such as the solvent and the substituents on the ring. In the case of this compound, the electronic properties of the methoxyphenyl group can influence the preference for one tautomer over the other. The pKa values of the individual tautomers can be estimated using NMR titration curves, which plot the chemical shifts of the imidazole protons as a function of pH. nih.gov By comparing these curves to those of N-methylated derivatives where the tautomerism is blocked, the equilibrium position and the microscopic pKa values for each tautomer can be determined. nih.gov
Mass Spectrometry for Molecular Formula and Fragmentation Pathways
Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of this compound, as well as insights into its fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₀N₂O), the calculated monoisotopic mass is 174.07931 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule.
Fragmentation Pattern Analysis (e.g., GC-MS)
Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules like CO, HCN, or radicals such as H• or CH₃•. libretexts.org For this compound, potential fragmentation could involve:
Cleavage of the methoxy group, leading to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).
Fission of the imidazole ring, resulting in the loss of HCN.
Cleavage of the bond between the phenyl and imidazole rings.
The analysis of these fragmentation patterns, often achieved through techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides further corroboration of the proposed structure.
Based on a thorough review of the available scientific literature, there is a significant lack of specific experimental data for the compound This compound corresponding to the requested sections on advanced spectroscopic and crystallographic analysis.
The majority of published research, including detailed spectroscopic (IR, UV-Vis) and X-ray crystallographic studies, pertains to the isomeric compound, 1-(4-methoxyphenyl)-1H-imidazole . This common confusion in literature and databases between the 1-substituted and 4-substituted isomers prevents the creation of a scientifically accurate article on your specified subject.
Information on other related but structurally distinct molecules, such as 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole or 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, is available but falls outside the strict scope of your request.
Therefore, it is not possible to generate the requested article with the required detailed and scientifically accurate content for each specified subsection for This compound . Attempting to do so would involve using data for the incorrect isomer, which would be factually inaccurate.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine optimized geometries, molecular energies, and a host of electronic properties that govern a molecule's behavior.
While specific optimization data for 4-(4-methoxyphenyl)-1H-imidazole is not prominently available, studies on closely related compounds illustrate the methodology. For instance, theoretical investigations on 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide were performed using DFT with the B3LYP functional and various basis sets like 6-31G(d) and SDD. researchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles for the optimized structure. researchgate.net Similarly, a combined experimental and theoretical study on 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole utilized the B3LYP method to compute its optimized geometry, finding good agreement with experimental data. ijrar.org
Table 1: Example of Calculated Structural Parameters for a Related Imidazole (B134444) Derivative (Data for 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide)
| Parameter | Bond/Angle | Calculated Value (B3LYP/SDD) |
| Bond Length | C-O (methoxy) | 1.36 Å |
| Bond Length | C-N (imidazole) | 1.38 Å |
| Bond Length | C=N (imidazole) | 1.31 Å |
| Bond Angle | C-O-C (ether) | 117.8° |
| Bond Angle | C-N-C (imidazole) | 108.5° |
| Dihedral Angle | Phenyl/Imidazole | 38.9° |
| This table is for illustrative purposes, showing typical data obtained from DFT geometry optimization. Data sourced from a study on a related compound. researchgate.net |
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. ijrar.org
For several imidazole derivatives, FMO analysis has been conducted.
In a study of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, the HOMO and LUMO analysis was used to understand charge transfer within the molecule. researchgate.netresearchgate.net
For 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole, the HOMO-LUMO gap was calculated to understand the charge transfer interactions occurring within the molecule. ijrar.org
Investigations on 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) found a HOMO-LUMO energy gap of 4.4871 eV, indicating that significant energy is required for electronic excitation, which reflects the molecule's chemical reactivity. irjweb.com
Table 2: FMO Energy Values for Related Imidazole Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide | B3LYP/SDD | -5.73 | -1.74 | 3.99 | researchgate.net |
| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) | B3LYP/6-311+G(d,p) | -6.29 | -1.80 | 4.49 | irjweb.com |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | B3LYP/6-31+G(d,p) | -5.45 | -1.53 | 3.92 | researchgate.net |
| This table presents data from computational studies on related compounds to illustrate typical FMO energy values. |
The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. pesquisaonline.netmdpi.com
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In imidazole derivatives, these are typically located around nitrogen atoms and oxygen atoms (e.g., the methoxy (B1213986) group). pesquisaonline.netmdpi.com
Positive Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. These are often found around hydrogen atoms, particularly the N-H proton of the imidazole ring. pesquisaonline.netmdpi.com
In studies of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, MEP analysis predicted that the most negative potential is located over the N-oxide group, making it the most reactive site for electrophilic attack, while the most positive region is on the imidazole N-H group. researchgate.netpesquisaonline.net This analysis is critical for understanding hydrogen bonding interactions and how a molecule might be "seen" by a biological receptor or another reactant. pesquisaonline.net
Reactivity Descriptors (e.g., Fukui Functions)
While FMO theory provides a general picture of reactivity, global and local reactivity descriptors derived from DFT, such as Fukui functions, offer more detailed, atom-specific insights. Fukui functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. pesquisaonline.net
In a theoretical study on 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, Fukui function analysis was employed to model the compound's chemical reactivity and selectivity. pesquisaonline.net This analysis helps to pinpoint the specific reactive centers within the molecule, complementing the broader view provided by MEP maps and FMO analysis.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological macromolecule. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, effectively creating a "molecular movie". nih.gov
This technique is particularly useful for understanding how a ligand like this compound might behave within a protein's binding site. For instance, in a study on a complex imidazole derivative, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,4,5-triphenyl-1H-imidazole, MD simulations were performed to assess the stability of the docked pose with the COVID-19 main protease. tandfonline.com Such simulations can reveal whether the initial docked conformation is stable over time or if the ligand shifts to adopt other binding modes, providing a more realistic view of the ligand-target interaction. nih.govtandfonline.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). It is a vital tool in drug discovery for screening virtual libraries of compounds against a specific biological target. researchgate.netunar.ac.id The binding affinity is often reported as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.
Numerous docking studies have been performed on imidazole derivatives, including those with a methoxyphenyl substituent, to evaluate their potential as inhibitors of various enzymes. These studies highlight the versatility of the imidazole scaffold in targeting different proteins. bibliotekanauki.plnih.gov
A study on 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-imidazole investigated its interactions with several potential anticancer protein targets. researchgate.net
Derivatives of 2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazole were docked into the active site of TGF-β type I receptor kinase, with the most potent compound showing a strong binding affinity of -7.012 kcal/mol. nih.gov
The compound 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide was also evaluated via molecular docking to explore its biological potential. researchgate.net
Table 3: Examples of Molecular Docking Studies on Methoxyphenyl Imidazole Derivatives
| Compound/Derivative | Protein Target | Target PDB ID | Binding Affinity / Docking Score | Source |
| 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-imidazole | Tyrosine-protein kinase ABL | 1XF0 | - | researchgate.net |
| 2-(4-methoxybenzyl)-...-imidazo[2,1-b][1,3,4]thiadiazole | TGF-β type I receptor kinase | 1RW8 | -7.012 kcal/mol | nih.gov |
| 1,2,4,5-tetrasubstituted Imidazoles | Mycobacterium tuberculosis DHFR | 4KM2 | -12.24 kcal/mol (for best compound) | researchgate.net |
| 4,5-diphenyl-1-...-2-(...)-1H-imidazole | Estrogen Receptor | 3ERT | - | bibliotekanauki.pl |
| This table illustrates the application of molecular docking to various imidazole-based compounds against different biological targets. |
In Silico ADME Prediction Models
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) models are computational simulations designed to predict the pharmacokinetic properties of a compound. These predictions are vital for assessing a molecule's potential as a drug candidate. While specific, comprehensive ADME reports for this compound are not publicly detailed, we can infer its likely profile based on studies of structurally similar imidazole derivatives. researchgate.netnih.govcardiff.ac.uk
Computational tools like SwissADME, admetSAR, and ProTox are frequently used to evaluate key physicochemical and pharmacokinetic parameters. cardiff.ac.uk These platforms analyze the molecule's structure to predict properties that influence its journey through the body. For imidazole derivatives, these studies typically focus on parameters guided by established principles like Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov
General findings from computational studies on various imidazole-based compounds indicate that they often exhibit good drug-like characteristics. nih.gov The prediction of ADME properties is a critical step in drug development, with failures in this area accounting for a significant percentage of clinical trial failures. github.com For a compound like this compound, key predicted parameters would include its lipophilicity (LogP), water solubility, potential for blood-brain barrier penetration, and interaction with metabolic enzymes like the Cytochrome P450 (CYP) family.
Below is a representative table of the types of ADME-related physicochemical properties that are typically predicted for heterocyclic compounds like this compound using in silico tools.
Table 1: Representative In Silico ADME Physicochemical Properties
| Property | Predicted Parameter | Significance |
|---|---|---|
| Lipophilicity | LogP | Affects absorption and membrane permeability. |
| Water Solubility | LogS | Influences formulation and absorption. |
| Drug-Likeness | Lipinski's Rule of Five | Indicates potential for oral bioavailability. |
| Gastrointestinal (GI) Absorption | High/Low | Predicts absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Determines potential for central nervous system effects. |
| CYP Inhibition | Inhibitor/Non-inhibitor (for various isozymes) | Predicts potential for drug-drug interactions. |
This table is illustrative of typical ADME predictions and does not represent experimentally verified data for this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate a compound's chemical structure with its biological activity or physicochemical properties. researchgate.netnih.gov These models are instrumental in rational drug design, allowing researchers to understand which structural features are key to a desired effect and to predict the activity of new, unsynthesized analogs. nih.gov
For imidazole derivatives, QSAR/QSPR studies have been widely applied. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, to find a correlation with their measured activity or property. researchgate.netnih.gov Descriptors can encode various aspects of the molecule, including:
Topological: Based on the 2D graph of the molecule.
Electronic: Related to the distribution of electrons (e.g., HOMO/LUMO energies, dipole moment). mdpi.comnih.gov
Steric/Shape: Describing the molecule's size and shape.
A study on the antiepileptic and locomotor activities of 4,5-diphenyl-1H-imidazole analogues identified substitutions on the phenyl rings as critical for activity. nih.gov Notably, the research highlighted that compounds featuring a 4-methoxyphenyl (B3050149) substitution were among those exhibiting the highest activity. nih.gov This suggests that the electronic and steric properties conferred by the methoxy group at the para position of the phenyl ring are favorable for the biological activities studied. The models developed in this study pointed to the importance of descriptors like the total polar surface area, solvent-accessible surface area, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Another QSPR study on a broad set of imidazole derivatives used genetic algorithms and neural networks to predict thermodynamic properties like enthalpy of formation and entropy from molecular descriptors. researchgate.net Such models are crucial for understanding the stability and reactivity of these compounds. nih.gov The success of these models demonstrates that the properties of imidazole derivatives can be reliably predicted from their structure, aiding in the design of new compounds with desired characteristics. researchgate.net
Table 2: Common Descriptors in QSAR/QSPR Models for Imidazole Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | LUMO Energy | Electron-accepting ability, reactivity. |
| Steric | Molar Refractivity | Molecular volume and polarizability. |
| Topological | Wiener Index | Molecular branching and compactness. |
| Physicochemical | LogP | Lipophilicity. |
| Surface Area | Polar Surface Area (PSA) | Polarity, hydrogen bonding potential. |
This table lists common descriptor types used in QSAR/QSPR studies of heterocyclic compounds.
Pre Clinical Pharmacokinetic and Metabolic Profiling in Vitro and in Silico
Absorption Characteristics (In Vitro Models, e.g., Caco-2, PAMPA)
The prediction of oral drug absorption is a fundamental step in preclinical assessment. In vitro models like the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are standard tools for this purpose.
The Caco-2 permeability assay utilizes a cell line derived from human colorectal carcinoma that differentiates into a monolayer of enterocytes, mimicking the intestinal epithelial barrier. sigmaaldrich.comsigmaaldrich.com This model is valuable because it can account for various absorption mechanisms, including passive transcellular diffusion, paracellular transport, and active transport processes mediated by uptake and efflux transporters. sigmaaldrich.com A bidirectional assay, measuring transport from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, can identify compounds that are substrates of efflux transporters like P-glycoprotein (P-gp). sigmaaldrich.com
The Parallel Artificial Membrane Permeability Assay (PAMPA) offers a higher-throughput, non-cell-based alternative for predicting passive permeability. nih.govnih.gov This assay measures a compound's ability to diffuse from a donor well through an artificial lipid-infused membrane into an acceptor well. nih.govresearchgate.net While it exclusively measures passive diffusion and cannot model active transport or paracellular passage, it serves as a rapid and effective primary screen for permeability. nih.govresearchgate.net Results from PAMPA and Caco-2 assays can be used conjunctively to elucidate the primary absorption mechanism of a compound. sigmaaldrich.com
Despite the established utility of these assays, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the Caco-2 or PAMPA permeability of 4-(4-methoxyphenyl)-1H-imidazole.
Table 1: In Vitro Absorption Characteristics of this compound
| Assay Model | Parameter | Result | Classification |
| Caco-2 Permeability | Papp (A-B) (10-6 cm/s) | Data not available | Not applicable |
| Efflux Ratio (Papp B-A / Papp A-B) | Data not available | Not applicable | |
| PAMPA | Pe (10-6 cm/s) | Data not available | Not applicable |
Distribution Parameters (In Vitro Models, e.g., Plasma Protein Binding)
Once absorbed, a compound's distribution within the body is heavily influenced by its binding to plasma proteins. Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with target receptors or be metabolized and eliminated. sigmaaldrich.com Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data. globalresearchonline.net
In vitro methods such as rapid equilibrium dialysis (RED) and ultrafiltration are commonly employed to measure PPB. acs.org These techniques separate the free drug from the protein-bound drug in a plasma sample, allowing for the quantification of the unbound fraction (fu). acs.org The binding of compounds to individual plasma proteins, primarily albumin and α1-acid glycoprotein (B1211001) (AAG), can also be investigated. globalresearchonline.net
Specific data regarding the in vitro plasma protein binding of this compound is not publicly available in the reviewed scientific literature.
Table 2: In Vitro Distribution Parameters of this compound
| Species | Assay Method | Unbound Fraction (fu) | % Bound |
| Human | Not applicable | Data not available | Data not available |
| Rat | Not applicable | Data not available | Data not available |
| Mouse | Not applicable | Data not available | Data not available |
Metabolic Stability and Metabolite Identification (In Vitro)
The metabolic stability of a compound determines its rate of clearance and, consequently, its half-life and oral bioavailability. drugbank.comnih.gov In vitro systems derived from the liver, the primary site of drug metabolism, are essential for these evaluations.
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the measurement of its intrinsic clearance. drugbank.comnih.gov
Hepatocytes , or intact liver cells, provide a more comprehensive metabolic picture as they contain both Phase I and Phase II enzymes (e.g., UDP-glucuronosyltransferases), as well as transporters. drugbank.comnih.gov Stability assays in hepatocytes are considered more physiologically relevant than microsomal assays. nih.gov In these assays, the disappearance of the parent compound over time is monitored to calculate parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov
Following a thorough literature review, no specific experimental data on the metabolic stability of this compound in either liver microsomes or hepatocytes could be located.
Table 3: In Vitro Metabolic Stability of this compound
| System | Species | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Liver Microsomes | Human | Data not available | Data not available |
| Rat | Data not available | Data not available | |
| Hepatocytes | Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
Assessing the potential for a compound to inhibit or induce CYP enzymes is critical for predicting drug-drug interactions. The imidazole (B134444) moiety is a known feature in many compounds that can interact with the heme iron of CYP enzymes, often leading to inhibition. nih.govnih.gov
CYP inhibition assays are typically conducted using human liver microsomes or recombinant human CYP enzymes. nih.gov These assays determine the concentration of the test compound required to reduce the activity of a specific CYP isoform by 50% (IC50). Key isoforms responsible for the metabolism of most clinical drugs include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
No specific data on the inhibitory potential of this compound against major CYP450 isoforms has been reported in the available literature.
Table 4: In Vitro Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | Result (IC50, µM) |
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
Computational Prediction of ADME Properties
In the early stages of drug discovery, in silico or computational models are invaluable for predicting ADME properties, helping to prioritize compounds for synthesis and testing. These models use a compound's chemical structure to calculate various physicochemical and pharmacokinetic descriptors.
Properties such as aqueous solubility, lipophilicity (logP/logD), permeability, plasma protein binding, and metabolic stability can be estimated using quantitative structure-activity relationship (QSAR) models and other computational approaches. While these predictions are useful for initial screening, they must be confirmed by experimental data.
A search for published in silico ADME predictions for this compound did not yield any specific studies or datasets. General properties can be calculated using various software, but peer-reviewed, model-specific predictions for this compound are not available.
Table 5: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Method/Software |
| Molecular Weight | 174.20 | Not applicable |
| logP | Data not available | Not applicable |
| Aqueous Solubility | Data not available | Not applicable |
| Human Intestinal Absorption | Data not available | Not applicable |
| Blood-Brain Barrier Permeation | Data not available | Not applicable |
Structure Activity Relationship Sar Studies and Analog Design of 4 4 Methoxyphenyl 1h Imidazole
The exploration of 4-(4-methoxyphenyl)-1H-imidazole and its derivatives has revealed a rich and complex structure-activity relationship (SAR). By systematically modifying the core imidazole (B134444) scaffold, the methoxyphenyl substituent, and the nitrogen positions, researchers have been able to modulate a wide range of biological activities. This understanding is further deepened by computational studies that help to elucidate the key molecular features responsible for target engagement.
Advanced Applications in Materials Science and Catalysis
Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The imidazole (B134444) moiety, with its nitrogen-containing heterocyclic ring, is a well-established ligand in coordination chemistry. The presence of the 4-methoxyphenyl (B3050149) group in 4-(4-methoxyphenyl)-1H-imidazole further modulates its electronic and steric characteristics, influencing its coordination behavior and the properties of the resulting metal complexes.
Imidazole-based ligands are instrumental in the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov For instance, derivatives such as 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid have been successfully employed to synthesize novel transition-metal-organic frameworks with varying structures and properties. rsc.org In one study, six new MOFs based on this ligand were created with copper, zinc, and cobalt, demonstrating the ligand's versatility in forming diverse architectures. rsc.org Another example is the use of the trigonal imidazole-containing ligand tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) to construct cationic MOFs for anion exchange applications. rsc.orgnih.gov The resulting frameworks exhibit complex three-dimensional networks with channels, highlighting the role of the imidazole unit in directing the assembly of these advanced materials. nih.gov
The coordination of these imidazole-based ligands to metal ions can occur in various modes, and the resulting polymers can display a range of structures from one-dimensional chains to two-dimensional sheets and three-dimensional frameworks. rsc.org The thermal and luminescent properties of these materials are also of significant interest, with studies investigating the magnetic properties of cobalt-containing frameworks and the luminescence of zinc and cadmium-based polymers. rsc.org
Catalytic Applications (e.g., Benzoin (B196080) Condensation, Oxidation/Hydrolysis Cascade Reactions)
N-Heterocyclic carbenes (NHCs) derived from imidazole precursors have emerged as powerful organocatalysts for a variety of chemical transformations, most notably the benzoin condensation. chem-station.comeurjchem.comeurjchem.com This reaction involves the umpolung (polarity reversal) of an aldehyde, enabling it to act as an acyl anion equivalent. chem-station.com While direct catalytic data for this compound in this specific reaction is not extensively detailed in the literature, the principles of NHC catalysis strongly suggest its potential. The general mechanism involves the deprotonation of an imidazolium (B1220033) salt to form the active NHC, which then adds to an aldehyde. chem-station.com
Studies have shown that various N-aryl triazolium and imidazolium salts can effectively catalyze the benzoin condensation of aromatic aldehydes. eurjchem.combath.ac.uk For example, the benzoin condensation of 4-methoxybenzaldehyde (B44291) has been achieved using NHC catalysts, yielding 2-hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one. eurjchem.com The efficiency and enantioselectivity of these reactions can be tuned by modifying the substituents on the imidazole ring. sciengine.com Bifunctional NHCs, incorporating a hydroxyl group, have been shown to catalyze the benzoin condensation of benzaldehyde (B42025) with high yield and enantioselectivity. sciengine.com
While the direct application of this compound in oxidation/hydrolysis cascade reactions is not prominently reported, related imidazole compounds have been investigated as catalysts. For instance, 1-(4-methoxyphenyl)-1H-imidazole and similar compounds have been found to act as catalysts in the epoxidation of olefins under mild conditions. nih.gov
Enantioselective Catalysis with Chiral Imidazole Derivatives
The development of chiral ligands for enantioselective catalysis is a cornerstone of modern organic synthesis. Chiral imidazole derivatives have shown significant promise in this area, acting as ligands for metals or as organocatalysts themselves. Although specific chiral derivatives of this compound are not extensively documented for this purpose, the broader class of chiral imidazoles provides a strong precedent for their potential.
Novel chiral imidazole cyclophane receptors have been synthesized and have demonstrated good chiral recognition for the enantiomers of amino acid derivatives. rsc.org These receptors are created through the N-alkylation of a bridged histidine diester. rsc.org Furthermore, new chiral ligands based on imidazolidin-4-one (B167674) derivatives have been synthesized and their copper(II) complexes have been studied in asymmetric Henry reactions, showing high enantioselectivity. nih.gov The synthesis of chiral imidazole derivatives as precursors for purines has also been explored, highlighting the versatility of the imidazole scaffold in creating chiral molecules. researchgate.net
The design of these chiral ligands is crucial, with factors such as the steric and electronic properties of the substituents on the imidazole ring playing a key role in the stereochemical outcome of the catalyzed reaction. Planar-chiral oxazole-pyridine N,N-ligands have also been designed and applied in palladium-catalyzed asymmetric cyclization reactions. dicp.ac.cn
Integration into Polymer Chemistry for Advanced Materials
The incorporation of imidazole-containing molecules into polymer structures can impart desirable properties to the resulting materials, such as thermal stability, flame retardancy, and specific binding capabilities. While direct polymerization of this compound is not widely reported, the integration of related imidazole structures into polymers is an active area of research.
For example, novel fluorinated polyamides containing tetraphenyl imidazole moieties in the main chain have been synthesized. nih.gov These polymers exhibit good thermal stability, flame retardancy, and are readily soluble in various organic solvents, allowing for the formation of flexible thin films with high optical transparency. nih.gov In a different application, a derivative, 6-[bis(4-Methoxyphenyl)-phenyl-methoxy]hexan-1-ol, has been utilized in the solid-supported synthesis of oligonucleotides, demonstrating the utility of such compounds in biopolymer chemistry. mdpi.com The development of molecularly imprinted polymers (MIPs) using imidazole as a template has also been reported for the selective extraction of imidazole and its analogs. researchgate.net
Applications in Sensing and Optoelectronics
The inherent electronic properties of the imidazole ring, combined with the influence of the methoxyphenyl substituent, make this compound and its derivatives promising candidates for applications in sensing and optoelectronics.
Imidazole-based compounds have been developed as fluorescent sensors for various analytes. For instance, a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, exhibits fluorescence, making it potentially useful in sensing applications. nih.gov The fluorescent nature of these compounds also makes them applicable as optical whiteners. nih.gov Furthermore, imidazole derivatives have been shown to be effective pH-sensitive fluorescent probes. nih.gov A novel fluorophore, 1H-imidazol-5-yl-vinylbenz[e]indolium, demonstrates pH-dependent light emission, with different protonated species exhibiting distinct absorption and emission bands. nih.gov In another study, a sensitive fluorescent sensor for nanoparticles like ZnO was designed using 2-(1-methoxynaphthalen-4-yl)-1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole. walshmedicalmedia.com
In the realm of optoelectronics, the combination of imidazole with other functional groups like phenothiazines or triphenylamine (B166846) has been shown to enhance hole-transporting ability and fluorescent quantum yield in organic fluorescent molecules. sioc-journal.cn
Corrosion Inhibition Properties
Imidazole and its derivatives are well-known corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The adsorption process is often facilitated by the presence of heteroatoms (nitrogen in the imidazole ring) and π-electrons in the aromatic system.
Several studies have highlighted the excellent corrosion inhibition properties of imidazole derivatives containing methoxy (B1213986) phenyl groups. The inhibition efficiency is dependent on the concentration of the inhibitor, with higher concentrations generally leading to better protection. The mode of inhibition is often mixed, meaning that both the anodic and cathodic reactions of the corrosion process are suppressed. The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.gov
The following table summarizes the inhibition efficiency of some imidazole derivatives on steel in acidic solutions:
| Compound Name | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 1-hexadecyl-2,3-dimethylimidazole hexafluorophosphate | Carbon Steel | 1 M HCl | 98.28 | nih.gov |
| 1-hexadecyl-2,3-dimethylimidazole hexafluorophosphate | Carbon Steel | 1 M H₂SO₄ | 80.10 | nih.gov |
The data clearly indicates the high potential of imidazole derivatives as corrosion inhibitors.
Future Perspectives and Research Gaps
Development of Novel and Sustainable Synthetic Pathways
A significant research gap and opportunity lie in the development of more efficient and environmentally benign methods for synthesizing 4-(4-methoxyphenyl)-1H-imidazole and its derivatives. While various synthetic routes exist, the focus is shifting towards green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous solvents. Future perspectives in this area include the advancement of one-pot, multi-component reactions which offer high atom economy and procedural simplicity. researchgate.net The use of novel and reusable catalysts, such as chitosan-coated magnetic nanoparticles or trityl chloride, represents a promising avenue for creating these compounds under solvent-free or neutral conditions. researchgate.net Research into catalytic systems that are both highly efficient and easily recoverable is crucial for sustainable production on a larger scale. researchgate.net
| Synthetic Approach | Key Features | Potential Advantages | Reference |
| One-Pot Multi-Component Synthesis | Combines multiple reactants (e.g., benzil, aldehydes, amines) in a single step. | High efficiency, reduced reaction times, simplified purification. | researchgate.net |
| Catalysis with Trityl Chloride | Utilizes trityl chloride as a catalyst in neutral, solvent-free conditions. | High to excellent yields, short reaction times, environmentally friendly. | researchgate.net |
| Chitosan-Coated Fe3O4 Nanoparticle Catalysis | Employs magnetic nanoparticles for in-situ co-precipitation. | Catalyst is reusable, biocompatible, and suitable for green chemistry applications. | researchgate.net |
Elucidation of Deeper Mechanistic Insights for Biological Interactions
While various imidazole (B134444) derivatives have demonstrated a wide spectrum of biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—the precise molecular mechanisms underlying these effects for this compound are not fully understood. ontosight.ai Future research must move beyond preliminary screening to provide a deeper mechanistic understanding. A key area of investigation is how the specific substitution pattern, particularly the 4-methoxyphenyl (B3050149) group, influences the compound's interaction with biological targets. ontosight.ai Studies are needed to identify specific enzyme or receptor targets, delineate signaling pathways affected by the compound, and understand its structure-activity relationship (SAR) at a molecular level. This knowledge is fundamental for validating its therapeutic potential and guiding rational drug design.
Advancements in Computational Modeling and Prediction
Computational chemistry offers powerful tools to accelerate the research and development of imidazole-based compounds. Future work will likely see an increased reliance on advanced computational modeling to predict the properties and interactions of this compound. Molecular docking studies can be employed to predict the binding affinity and interaction patterns between the compound and specific protein targets, such as protein tyrosine kinases or peroxiredoxins. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models and computational predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters are essential for early-stage evaluation and optimization. researchgate.net These in silico methods can significantly reduce the time and cost associated with laboratory experiments by prioritizing the most promising derivatives for synthesis and biological testing. researchgate.net
| Computational Technique | Objective | Example Application | Reference |
| Molecular Docking | Predicts the interaction between a small molecule (ligand) and a protein (receptor). | To identify potential binding modes of imidazole derivatives against protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2). | researchgate.net |
| ADMET Prediction | Computationally estimates the pharmacokinetic and toxicological properties of a compound. | To evaluate parameters like oral toxicity, water solubility, skin permeability, and hepatotoxicity. | researchgate.net |
| QSAR Studies | Relates the chemical structure of compounds to their biological activity. | To build models that predict the antioxidant activity of new imidazole derivatives before synthesis. | researchgate.net |
Exploration of Diversified Applications
The exploration of applications for this compound beyond its traditionally investigated biological activities is a significant area for future growth. The unique electronic and structural properties of the imidazole ring suggest potential uses in materials science, such as in the development of corrosion inhibitors, organic light-emitting diodes (OLEDs), or chemical sensors. The ability of related 1H-imidazole derivatives to interact with specific biological targets could also be harnessed for applications in medical imaging. ontosight.ai Future research should aim to characterize the physicochemical properties that would enable these novel applications, thereby broadening the utility of this class of compounds.
Challenges and Opportunities in Compound Optimization for Specific Research Objectives
A primary challenge in the field is the optimization of this compound from a lead compound into a highly potent and selective agent for a specific biological target or application. This requires a detailed understanding of its structure-activity relationship. The presence of the methoxyphenyl group is known to influence lipophilicity and, consequently, the ability to cross biological membranes and interact with targets. ontosight.ai A key opportunity lies in systematically modifying the core imidazole structure—by adding or altering substituents—to enhance desired properties while minimizing off-target effects. This optimization process can be significantly accelerated by integrating computational predictions with empirical synthetic chemistry and biological testing, creating a feedback loop that guides the design of more effective and specific compounds.
Q & A
Q. Q: What are the established synthetic routes for 4-(4-methoxyphenyl)-1H-imidazole, and how can reaction conditions be optimized to improve yield?
A: The synthesis typically involves cyclocondensation of substituted aldehydes with ammonia and diketones. Key optimization strategies include:
- Catalyst Selection : Transition-metal catalysts like Raney nickel (vs. palladium) minimize dehalogenation side reactions, as shown in hydrogenation steps for related imidazole derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while aqueous conditions may improve intermediate stability during cyclization .
- Temperature Control : Maintaining 45°C during ring closure maximizes yields (88% vs. 25°C: <50%) by balancing reaction kinetics and avoiding decomposition .
Structural Characterization
Q. Q: What analytical methods are most reliable for confirming the structure and purity of this compound derivatives?
A: A multi-technique approach is critical:
- Spectroscopy : - and -NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm). IR confirms imidazole ring vibrations (C=N stretch: ~1600 cm) .
- Elemental Analysis : Discrepancies <0.4% between calculated and observed C/H/N/O values validate purity .
- X-ray Crystallography : SHELXL refinement resolves bond angles and torsion angles, critical for distinguishing regioisomers (e.g., R-factor <0.05 in monoclinic P2/c systems) .
Advanced Crystallographic Analysis
Q. Q: How can X-ray crystallography resolve ambiguities in molecular conformation, particularly for imidazole derivatives with flexible substituents?
A: High-resolution data (≤0.8 Å) and software like SHELXL enable:
- Displacement Ellipsoid Analysis : Visualizes thermal motion to distinguish static disorder from dynamic flexibility (e.g., methoxyphenyl rotation in triclinic P1 systems) .
- Hydrogen Bonding Networks : Graph-set analysis (e.g., Etter’s notation) maps intermolecular interactions, explaining packing motifs (e.g., R_2$$^2(8) motifs in phenanthroimidazoles) .
- Twinned Data Refinement : SHELXE robustly handles twinning, common in low-symmetry crystals (e.g., β-angle distortions in monoclinic structures) .
Regioselective Functionalization
Q. Q: What strategies mitigate regioselectivity challenges during the synthesis of trisubstituted imidazoles?
A:
- Protecting Groups : Boc-protected amines direct substitution to C2/C4 positions, avoiding C5 side products .
- Microwave-Assisted Synthesis : Accelerates kinetically favored pathways (e.g., 2,4,5-trisubstituted derivatives via one-pot oxidative coupling) .
- Steric/Electronic Control : Electron-withdrawing groups (e.g., trifluoromethyl) at C4 enhance nucleophilic attack at C2 in Pd-catalyzed cross-couplings .
Biological Activity Profiling
Q. Q: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimalarial applications?
A:
- Pharmacophore Modeling : Docking studies (e.g., AutoDock Vina) identify key interactions: methoxyphenyl groups occupy hydrophobic pockets, while imidazole nitrogens coordinate catalytic metal ions .
- Substitution Patterns : 2-(3,5-Dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole shows enhanced antiplasmodial activity (IC <1 µM) due to increased π-stacking with heme .
- In Vitro Assays : Parallel synthesis and high-throughput screening against Pf3D7 strains validate lead compounds .
Computational Modeling
Q. Q: What computational methods predict the electronic properties and reactivity of this compound?
A:
- DFT Calculations : B3LYP/6-311+G(d,p) optimizations reveal HOMO/LUMO distributions; methoxy groups lower LUMO (-1.8 eV), enhancing electrophilicity at C2 .
- Molecular Dynamics (MD) : Simulates solvent effects on tautomer stability (e.g., N1-H vs. N3-H forms in DMSO) .
- QSPR Models : Correlate logP with antifungal activity (R >0.85) to prioritize hydrophobic derivatives .
Resolving Spectral Discrepancies
Q. Q: How should researchers address contradictions between experimental and theoretical spectral data?
A:
- Dynamic Effects : Variable-temperature NMR resolves signal splitting due to hindered rotation (e.g., aryl-imidazole bonds) .
- Crystallographic Validation : Overlay computed (Mercury CSD) and experimental crystal structures to identify protonation state errors .
- Isotopic Labeling : -labeling clarifies ambiguous - HMBC correlations in crowded spectral regions .
Green Chemistry Approaches
Q. Q: What solvent/reagent systems align with green chemistry principles for synthesizing imidazole derivatives?
A:
- Aqueous Media : Water-ethanol mixtures reduce toxicity while maintaining yield (e.g., 92% for Raney Ni-catalyzed hydrogenation) .
- Catalytic Recycling : Immobilized Cu(I) in PEG-400 enables 5 reaction cycles without activity loss .
- Microwave Irradiation : Reduces reaction times (4h → 20min) and energy use in cyclocondensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
